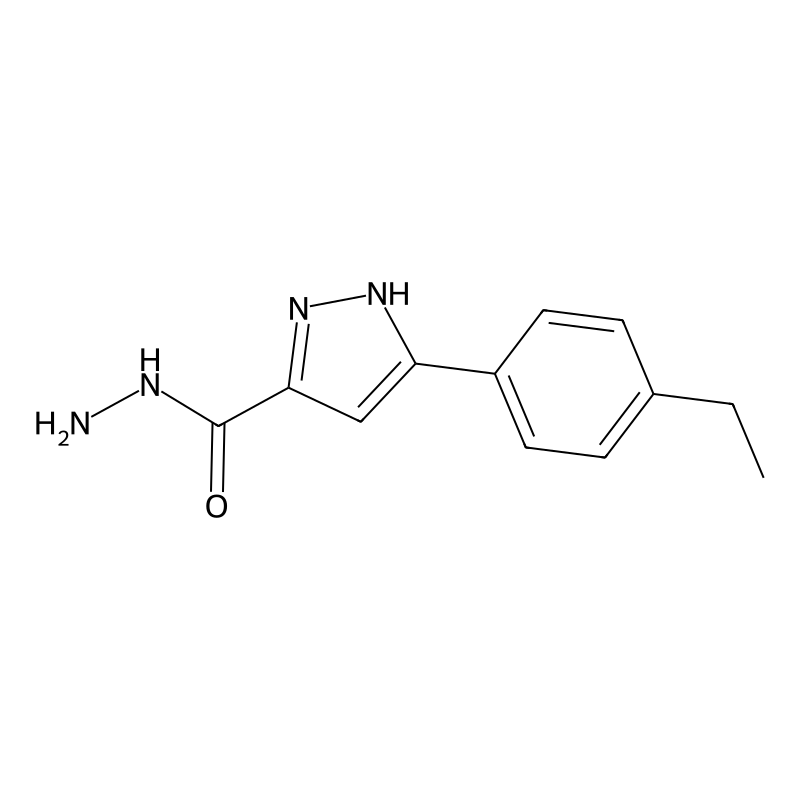

3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is a compound characterized by its unique structure, which includes a pyrazole ring substituted with a 4-ethylphenyl group and a carbohydrazide moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its molecular formula is C12H14N4O, and it exhibits a range of chemical properties that make it suitable for various biological applications.

- Oxidation: This process can lead to the formation of various oxidized derivatives, enhancing its reactivity and potential biological activity.

- Hydrazone Formation: The carbohydrazide group allows for the formation of hydrazones when reacted with aldehydes or ketones, which can further modify its biological properties.

- Substitution Reactions: The presence of the 4-ethylphenyl group enables electrophilic substitution reactions, potentially leading to more complex derivatives with varied activities .

3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide has shown promising biological activities, particularly in cancer research. Studies indicate that derivatives of this compound can induce apoptosis in cancer cells, specifically A549 lung cancer cells. This suggests its potential as an anticancer agent, possibly through mechanisms involving cell cycle arrest and apoptosis induction . Additionally, similar compounds have demonstrated antibacterial and antifungal activities, indicating a broad spectrum of biological applications.

The synthesis of 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

- Formation of the Pyrazole Ring: This can be achieved by reacting a suitable 1,3-dicarbonyl compound with hydrazine derivatives.

- Substitution with 4-Ethylphenyl Group: The introduction of the 4-ethylphenyl moiety can be accomplished through electrophilic aromatic substitution or coupling reactions.

- Carbohydrazide Formation: Finally, the carbohydrazide group is introduced by reacting the pyrazole derivative with hydrazinecarboxylic acid or similar reagents .

3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide has potential applications in:

- Pharmaceutical Development: As a lead compound in the synthesis of new anticancer agents.

- Agricultural Chemistry: Its derivatives may serve as fungicides or herbicides due to their biological activity.

- Material Science: The unique structural properties may allow for use in developing novel materials with specific functionalities .

Interaction studies involving 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide have primarily focused on its binding affinity to various biological targets. Research indicates that this compound may interact with specific enzymes and receptors involved in cancer pathways. These interactions can be elucidated through techniques such as molecular docking studies and binding assays, which help in understanding its mechanism of action and optimizing its therapeutic efficacy .

Several compounds share structural similarities with 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide. Notable examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide | Methyl substitution on phenyl group | Enhanced lipophilicity; potential for better membrane permeability |

| 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Chlorine substitution on phenyl group | Increased potency against certain bacterial strains |

| 3-(phenyl)-1H-pyrazole-5-carbohydrazide | No ethyl substitution | Broader spectrum of activity against fungi |

Uniqueness: The presence of the ethyl group in 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide enhances its lipophilicity and potentially improves its biological activity compared to other similar compounds. This structural modification may also influence its pharmacokinetic properties, making it a valuable candidate for drug development.